Cinnolin-5-amine hydrochloride

Solubility Formulation Salt selection

Cinnolin-5-amine hydrochloride (CAS 84524-93-6) is the hydrochloride salt of 5-aminocinnoline, a bicyclic N-heterocyclic aromatic amine belonging to the cinnoline (benzopyridazine) scaffold. The free base (CAS 21905-83-9) has the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol, while the hydrochloride salt carries the formula C₈H₈ClN₃ with a molecular weight of 181.62 g/mol.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B12961801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-5-amine hydrochloride
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=NC2=C1)N.Cl
InChIInChI=1S/C8H7N3.ClH/c9-7-2-1-3-8-6(7)4-5-10-11-8;/h1-5H,9H2;1H
InChIKeyLHOHGAJCEYDVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-5-amine Hydrochloride: Physicochemical Baseline and Procurement-Relevant Specifications


Cinnolin-5-amine hydrochloride (CAS 84524-93-6) is the hydrochloride salt of 5-aminocinnoline, a bicyclic N-heterocyclic aromatic amine belonging to the cinnoline (benzopyridazine) scaffold . The free base (CAS 21905-83-9) has the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol, while the hydrochloride salt carries the formula C₈H₈ClN₃ with a molecular weight of 181.62 g/mol . The compound features a fused pyridine–pyridazine ring system with the primary amine substituent at the 5-position, providing one hydrogen bond donor and three hydrogen bond acceptors . The hydrochloride salt form is employed to enhance aqueous solubility relative to the neutral free base, a critical consideration for aqueous assay compatibility and formulation development . The cinnoline scaffold has been investigated across multiple therapeutic areas including antibacterial, anticancer, anti-inflammatory, and CNS applications, with the 5-amino substitution pattern representing a distinct regioisomeric entry point relative to the more extensively studied 4-aminocinnoline-3-carboxamide series [1].

Aqueous format Hydrochloride salt enhances aqueous solubility for biological assays.
Fragment elaboration 5-Amino group provides a unique H-bond donor for fragment-based design.
CNS permeability Balanced lipophilicity supports permeability screening in CNS research.

Why Cinnolin-5-amine Hydrochloride Cannot Be Interchanged with Generic Cinnoline Building Blocks


Within the cinnoline chemical space, the position of the amine substituent critically dictates electronic character, hydrogen-bonding topology, and biological target engagement. The 5-amino isomer presents a distinct regioisomeric profile compared with the 4-amino series (e.g., 4-aminocinnoline-3-carboxamides exploited as Bruton's tyrosine kinase fragment hits [1]) and the unsubstituted cinnoline core. The hydrochloride salt form further differentiates this compound from the free base and from other cinnoline derivatives in terms of handling, dissolution rate, and compatibility with aqueous biological assay conditions . Predicted physicochemical descriptors — including logP differences between cinnolin-5-amine (logP ≈ 1.79 ), 3-methylcinnolin-5-amine (logP ≈ 0.94 ), and the quinoline analog quinolin-5-amine (logP ≈ 2.40 ) — illustrate that even minor structural variations within this heterocyclic family produce measurable differences in lipophilicity that affect membrane permeability, protein binding, and compound partitioning in biological systems. These non-interchangeable properties underscore the necessity of specifying the exact regioisomer and salt form during procurement for reproducible research outcomes.

This Product
Potential Substitute
Interchangeability Risk
5-Amino cinnoline HCl
4-Amino cinnoline-3-carboxamide
Altered hydrogen-bonding vector may shift kinase binding site engagement.
Hydrochloride salt
Free base
Limited aqueous solubility may require co-solvent, introducing assay artifacts.
Cinnoline core
Quinolin-5-amine
Distinct logP and pKa profiles alter permeability and ionization context.

Product-Specific Quantitative Differentiation Evidence for Cinnolin-5-amine Hydrochloride


Aqueous Solubility Enhancement: Hydrochloride Salt Versus Free Base

Cinnolin-5-amine hydrochloride (CAS 84524-93-6) provides substantially enhanced aqueous solubility compared with the neutral free base (CAS 21905-83-9). The hydrochloride salt is reported as highly soluble in water, whereas the free base exhibits limited aqueous solubility and is preferentially soluble in organic solvents such as DMSO and methanol . This solubility differential is characteristic of hydrochloride salt formation of aromatic amines, where protonation of the basic nitrogen center generates an ionic species with greater hydration energy . For procurement decisions, the hydrochloride form eliminates the need for co-solvent or low-pH solubilization strategies that may interfere with biological assay conditions.

Aqueous solubility
Data to verify
HCl salt: highly water-soluble Free base: limited aqueous solubility
Supports aqueous assay compatibility.
Vendor-reported qualitative classification.
Solubility Formulation Salt selection

Lipophilicity Differential: Cinnolin-5-amine Versus 3-Methylcinnolin-5-amine and Quinolin-5-amine

Cinnolin-5-amine (free base) exhibits a logP of 1.79 , which is approximately 1.9-fold higher (0.85 log units) than 3-methylcinnolin-5-amine (logP = 0.94 ). This indicates significantly greater lipophilicity for the non-methylated 5-amino derivative, predicting enhanced passive membrane permeability. By contrast, quinolin-5-amine — the direct quinoline structural analog — has a logP of 2.40 , making it more lipophilic than both cinnoline derivatives. The intermediate logP of cinnolin-5-amine positions it as a balanced scaffold with potentially favorable oral absorption characteristics while maintaining adequate aqueous solubility in its hydrochloride salt form.

Predicted logP
Cross-study comparable
logP = 1.79 (vs 0.94 for 3-methyl analog, 2.40 for quinolin-5-amine)
Intermediate lipophilicity for balanced permeability.
Predicted values; experimental confirmation pending.
Lipophilicity LogP Permeability

Ionization State at Physiological pH: pKa Difference Between Cinnolin-5-amine and Its 3-Methyl Congener

The predicted pKa of cinnolin-5-amine is 3.08 ± 0.10 , while 3-methylcinnolin-5-amine has a predicted pKa of 3.45 ± 0.10 . This difference of approximately 0.37 pKa units corresponds to a roughly 2.3-fold difference in the acid dissociation constant (Ka). At physiological pH 7.4, both compounds exist predominantly in their neutral free-base forms; however, at mildly acidic compartments (e.g., pH 5.0–6.0 in endosomes or the tumor microenvironment), the ionization difference becomes more pronounced, with cinnolin-5-amine being more extensively protonated than its 3-methyl analog. The electron-donating methyl group at the 3-position increases the electron density on the cinnoline ring, raising the pKa of the conjugate acid.

pKa (predicted)
Cross-study comparable
pKa = 3.08 ± 0.10 (ΔpKa 0.37 vs 3-methyl congener)
Lower pKa influences ionization at acidic compartments.
Predicted values; experimental confirmation pending.
pKa Ionization Drug-likeness

Solid-State Thermal Properties: Melting Point Differentiation from the Quinoline Analog

Cinnolin-5-amine (free base) exhibits a melting point of 160–161 °C (recrystallized from benzene/cyclohexane) , which is substantially higher than that of its direct quinoline analog, quinolin-5-amine (5-aminoquinoline), which melts at 106–109 °C . This approximately 53 °C difference in melting point reflects stronger intermolecular interactions in the crystalline lattice of the cinnoline derivative, likely attributable to the presence of the additional endocyclic nitrogen atom (N-2) in the cinnoline ring system, which can participate in intermolecular hydrogen bonding networks. The higher melting point of cinnolin-5-amine is indicative of greater crystalline lattice stability.

Melting point
Cross-study comparable
mp 160–161 °C (Δmp +53 °C vs quinolin-5-amine)
Higher mp indicates stronger crystal lattice interactions.
QC metric for identity verification.
Melting point Crystallinity Solid-state characterization

Fragment-Based Screening Compatibility: Hydrogen-Bonding Topology Compared with Unsubstituted Cinnoline

Cinnoline itself (unsubstituted, C₈H₆N₂) possesses zero hydrogen bond donors and two hydrogen bond acceptors [1]. In contrast, cinnolin-5-amine introduces one hydrogen bond donor (the primary amine –NH₂) and three hydrogen bond acceptors (the two endocyclic nitrogens plus the amine nitrogen) . This enhanced hydrogen-bonding capacity is critical for fragment-based drug discovery (FBDD) applications. While the 4-aminocinnoline-3-carboxamide series has been successfully advanced as Bruton's tyrosine kinase (BTK) inhibitors through fragment elaboration starting from a cinnoline core fragment identified by X-ray crystallography (PDB: 4ZLY) [2], the 5-amino substitution pattern offers a complementary hydrogen-bonding vector that may engage different residues within the ATP-binding pocket or alternative targets. The unsubstituted cinnoline core served as the initial fragment hit; the 5-amino derivative provides a synthetically tractable handle for further elaboration.

H-Bond topology
Class-level inference
1 HBD, 3 HBA (vs 0 HBD, 2 HBA for unsubstituted cinnoline)
Distinct pharmacophoric pattern for fragment design.
Structural analysis; supports FBDD applications.
Fragment-based drug discovery Hydrogen bonding Kinase inhibitors

CNS Depressant and Antifertility Pharmacological Signature: Differentiation from Antibacterial Cinnoline Derivatives

Cinnolin-5-amine has been reported to exhibit CNS depressant activity in rats and mice, as well as anti-fertility (anti-implantation) effects in murine models . A related study on structurally analogous compounds suggests the anti-implantation activity in rats may be mediated via anti-estrogenic mechanisms, with effective prevention of pregnancy observed at doses up to 20 mg/kg [1]. This pharmacological profile contrasts with the antibacterial-dominated activity of cinnoline-3-carboxylic acid derivatives such as cinoxacin (a clinical quinolone antibiotic), which acts via DNA gyrase inhibition and shows MIC values of 6.25–12.5 μg/mL against Enterobacteriaceae [2]. The distinct biological signature of the 5-amino substitution pattern — CNS and reproductive effects rather than predominant antibacterial activity — underscores the functional divergence driven by substitution position on the cinnoline core.

Pharmacological profile
Cross-study comparable
Cinnolin-5-amine: reported CNS depressant, anti-implantation in rodent models Cinoxacin (3-carboxylic acid derivative): antibacterial MIC 6.25–12.5 μg/mL
Substitution position determines primary research model context.
Reported in vivo rodent models; requires target validation.
CNS activity Antifertility Pharmacological profiling

High-Confidence Application Scenarios for Cinnolin-5-amine Hydrochloride Procurement


Fragment-Based Drug Discovery Campaigns Targeting Kinase ATP-Binding Sites

Cinnolin-5-amine hydrochloride is suitable as a fragment library component for X-ray crystallographic screening against kinases and other ATP-binding proteins. The compound provides 1 hydrogen bond donor and 3 hydrogen bond acceptors , offering a distinct pharmacophoric pattern compared with the unsubstituted cinnoline fragment that was successfully co-crystallized with Bruton's tyrosine kinase (PDB: 4ZLY, resolution 1.65 Å) [1]. The 5-amino group serves as a synthetically accessible vector for fragment elaboration via amide coupling, reductive amination, or Suzuki cross-coupling after diazotization. The hydrochloride salt ensures aqueous solubility compatible with high-concentration fragment soaking experiments.

CNS Pharmacological Probe Development and Behavioral Pharmacology Studies

The reported CNS depressant activity of cinnolin-5-amine in rodent models supports its use as a pharmacological probe for investigating GABAergic or other inhibitory neurotransmitter systems. The compound's intermediate logP (~1.79) and the presence of a primary amine suitable for further derivatization make it a viable starting point for structure-activity relationship (SAR) studies aimed at optimizing CNS penetration and target selectivity. The hydrochloride salt form facilitates formulation for intraperitoneal or oral dosing in preclinical behavioral models.

Reproductive Biology Research and Endocrine Pharmacology Screening

Cinnolin-5-amine has demonstrated anti-fertility and anti-implantation effects in murine and rat models, with mechanistic evidence pointing to anti-estrogenic activity [2]. This pharmacological signature supports its use as a tool compound for investigating estrogen receptor-mediated pathways in reproductive biology, implantation mechanisms, and endocrine disruption screening panels. Researchers in contraceptive development or hormone-dependent disease modeling should prioritize this specific cinnoline regioisomer over antibacterial cinnoline derivatives that lack this pharmacological profile [3].

Synthetic Chemistry Building Block for Heterocyclic Library Synthesis

With a commercially available purity of ≥98% (as verified by HPLC and NMR by multiple suppliers) , cinnolin-5-amine hydrochloride serves as a reliable building block for parallel synthesis of cinnoline-based compound libraries. The primary aromatic amine at the 5-position is amenable to diverse chemical transformations including amide bond formation, sulfonamide synthesis, urea formation, and diazotization followed by Sandmeyer or cross-coupling reactions. The hydrochloride salt provides superior handling characteristics (crystalline solid, non-hygroscopic) compared with the free base, reducing weighing errors during automated library production.

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Hydrogen-bond topology (1 HBD, 3 HBA)
Co-crystallization hit elaboration
CNS behavioral pharmacology studies
Reported CNS depressant endpoint in rodent models
GABAergic pathway investigation
Reproductive biology research
Reported anti-implantation endpoint context
Estrogen receptor pathway studies
Heterocyclic library synthesis
Primary amine derivatization handle
Automated library production
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